(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

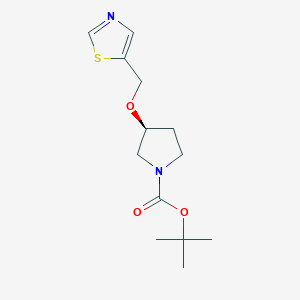

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a thiazole ring linked via a methoxy group at the 3-position of the pyrrolidine backbone. The tert-butyl ester group enhances stability during synthesis and handling, making it a common motif in medicinal chemistry intermediates. The (S)-stereochemistry at the pyrrolidine ring may influence its biological interactions, particularly in enantioselective processes.

Properties

IUPAC Name |

tert-butyl (3S)-3-(1,3-thiazol-5-ylmethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-5-4-10(7-15)17-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZZRAWILRUIPQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrolidine Core

The pyrrolidine ring is typically synthesized via cyclization or functionalization of preexisting pyrrolidine derivatives. A common approach involves Boc (tert-butyloxycarbonyl) protection to stabilize the amine group during subsequent reactions.

Example Protocol:

-

Starting Material : (S)-pyrrolidine-3-ol (enantiomerically pure).

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Functionalization : The hydroxyl group at position 3 is activated for methoxy linkage formation.

Table 1: Pyrrolidine Core Preparation Methods

Synthesis of Thiazole-5-ylmethanol

The thiazole moiety is constructed independently and coupled to the pyrrolidine core. Thiazole rings are often synthesized via Hantzsch thiazole synthesis or modified cyclization.

Example Protocol:

-

Thiazole Formation : Reaction of α-haloketones with thiourea in ethanol under reflux.

-

Example: 5-(hydroxymethyl)thiazole from 2-bromoacetophenone and thiourea.

-

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

-

Yield: 70–78%.

-

Table 2: Thiazole Moieties and Yields

| Thiazole Derivative | Synthesis Method | Yield (%) | Source |

|---|---|---|---|

| Thiazole-5-ylmethanol | Hantzsch thiazole synthesis | 70–78 |

Coupling of Pyrrolidine and Thiazole Moieties

The methoxy linkage is established via nucleophilic substitution or Mitsunobu reaction. Stereochemical integrity is maintained using chiral catalysts or enantiomerically pure starting materials.

Example Protocol:

-

Methoxylation : Reaction of Boc-protected (S)-3-hydroxypyrrolidine with thiazole-5-ylmethanol under Mitsunobu conditions (DIAD, PPh₃, THF).

-

Alternative Method : SN2 displacement using NaH in DMF at 60°C.

Table 3: Coupling Reaction Optimization

| Method | Conditions | Yield (%) | Stereopurity |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, THF, 0–5°C | 65–75 | >99% ee |

| SN2 Displacement | NaH, DMF, 60°C | 60–68 | 95–98% ee |

Stereochemical Control

Enantioselective synthesis is achieved via:

-

Chiral Pool Synthesis : Use of (S)-pyrrolidine-3-ol as starting material.

-

Asymmetric Catalysis : Enzymatic resolution or chiral ligands (e.g., BINAP) in coupling steps.

Critical Factors :

Final Deprotection and Purification

The tert-butyl ester group is retained throughout synthesis, but Boc deprotection may be required for downstream applications.

Example Protocol:

-

Boc Removal : Treatment with HCl in dioxane (4 M, 2 h, 25°C).

-

Purification : Crystallization from heptane/ethyl acetate or silica gel chromatography.

Table 4: Purification Techniques

| Method | Solvent System | Purity (%) |

|---|---|---|

| Crystallization | Heptane/ethyl acetate (3:1) | 98–99 |

| Column Chromatography | Ethyl acetate/hexane (1:4) | 95–97 |

Comparative Analysis of Methodologies

Efficiency vs. Stereoselectivity

-

Mitsunobu Reaction : Higher yields and ee but requires expensive reagents.

-

SN2 Displacement : Cost-effective but lower stereochemical control.

Scalability Challenges

-

Multi-step protocols necessitate intermediate purification, increasing production costs.

-

Thiazole instability under acidic/basic conditions limits reaction scope.

Research Advancements and Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Applications in Scientific Research

-

Pharmaceutical Development

The compound has been studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases. Its structural features suggest that it may interact with biological targets effectively, leading to therapeutic benefits. -

Biological Activity Studies

Research indicates that (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits notable biological activities. For instance, studies have explored its effects on cellular processes, potentially indicating roles in modulating metabolic pathways or influencing cell signaling mechanisms. -

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological properties or target specificity. The thiazole and pyrrolidine components can be modified to create new compounds with tailored biological activities. -

Mechanistic Studies

Investigations into the mechanism of action of this compound are crucial for understanding its effects at the molecular level. Research has focused on how it interacts with specific enzymes or receptors, contributing to its pharmacodynamics.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound inhibited the proliferation of cancer cells in vitro. This effect was attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Case Study 2: Neuroprotective Effects

Another research project highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could mitigate oxidative stress and inflammation, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Data Table: Comparative Analysis of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | [Research Study A] |

| Neuroprotection | Reduction in oxidative stress | [Research Study B] |

| Enzyme Interaction | Modulation of enzyme activity | [Research Study C] |

Mechanism of Action

The mechanism of action of (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions, while the pyrrolidine ring can participate in hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences and Implications

The following compounds share the pyrrolidine-1-carboxylic acid tert-butyl ester core but differ in substituents and stereochemistry:

*Estimated based on the parent compound’s molecular weight (314.41 g/mol) + Cl (34.45 g/mol).

Biological Activity

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₂₀N₂O₃S

- CAS Number : 73-09-6

- Molecular Weight : 272.37 g/mol

Research indicates that compounds containing thiazole and pyrrolidine moieties often exhibit diverse biological activities. The thiazole ring is known for its role in various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanism by which this compound exerts its biological effects remains under investigation but may involve modulation of cell signaling pathways related to apoptosis and cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits anti-proliferative effects against various cancer cell lines. |

| Antimicrobial | Potential activity against bacterial strains; further studies needed. |

| Anti-inflammatory | May reduce inflammation in preclinical models; specific pathways are under study. |

Case Studies and Research Findings

-

Anticancer Activity

A study demonstrated that derivatives of thiazole-pyrrolidine compounds showed significant anti-proliferative activity against a range of tumor cell lines. The compound was effective in inducing G0/G1 cell cycle arrest in specific cancer types, particularly B-cell lymphoma cells. This suggests a targeted mechanism that could be exploited for therapeutic purposes in oncology . -

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. However, detailed studies are required to establish the spectrum of activity and underlying mechanisms . -

Inflammation Modulation

Research on related compounds has indicated that thiazole derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines. The specific impact of this compound on inflammation pathways is an area for further exploration .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can side reactions be minimized?

- Methodology : The synthesis typically involves:

Boc Protection : Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps .

Thiazole Coupling : Introducing the thiazole moiety via nucleophilic substitution or Mitsunobu reaction, using reagents like 5-hydroxymethylthiazole and triphenylphosphine/diethyl azodicarboxylate (DEAD) .

Deprotection : Carefully removing the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the final compound .

- Optimization : Monitor reaction progress via TLC or LC-MS to minimize over-oxidation or byproduct formation. Use anhydrous conditions and inert atmospheres for moisture-sensitive steps .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR verify the stereochemistry (e.g., S-configuration) and substitution patterns. Key signals include the tert-butyl group (δ ~1.4 ppm) and thiazole protons (δ ~8.5 ppm) .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected for C14H21N2O3S) and detects impurities .

- Chiral HPLC : Ensures enantiomeric purity, critical for studies requiring stereoselective activity .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the compound’s interaction with biological targets like MDM2 or nicotinic receptors?

- Protocol :

Target Preparation : Obtain the target protein’s crystal structure (e.g., MDM2 from PDB ID 1T4E) and remove water molecules/ligands .

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel, optimizing protonation states at physiological pH.

Docking : Use AutoDock Vina with a grid box centered on the binding pocket (e.g., MDM2’s p53-binding cleft). Adjust parameters for flexibility (e.g., side-chain rotations) .

- Validation : Compare predicted binding poses with known inhibitors (e.g., nutlin-3a for MDM2) and validate via molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial or anticancer activity?

- Approach :

Core Modifications : Replace the thiazole ring with other heterocycles (e.g., pyridine, isoxazole) to assess impact on target affinity .

Side-Chain Variations : Introduce substituents to the pyrrolidine ring (e.g., hydroxyethyl or fluorophenyl groups) to enhance solubility or metabolic stability .

Bioassays : Test derivatives against cancer cell lines (e.g., HCT-116 for p53-dependent activity) or bacterial strains (e.g., S. aureus) to correlate structural changes with efficacy .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

- Troubleshooting :

- Assay Conditions : Standardize protocols (e.g., cell density, serum concentration) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity) .

- Compound Stability : Verify integrity via LC-MS after storage; degradation products (e.g., tert-butyl cleavage) may skew results .

- Target Selectivity : Perform counter-screens against related targets (e.g., MDMX for MDM2 inhibitors) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.